Unii-J9DT0BT6DL
Overview
Description
Preparation Methods
The synthesis of Unii-J9DT0BT6DL involves several steps, starting with the preparation of the phenol derivative. The synthetic route typically includes the alkylation of 2,4-dimethylphenol with tert-butyl bromide under basic conditions to introduce the tert-butyl group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Unii-J9DT0BT6DL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methyl groups on the phenol ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Unii-J9DT0BT6DL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool to study the metabolism of oxymetazoline and related compounds.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of oxymetazoline.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Unii-J9DT0BT6DL involves its interaction with specific molecular targets. As a metabolite of oxymetazoline, it may interact with adrenergic receptors, influencing vasoconstriction and nasal decongestion . The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Unii-J9DT0BT6DL can be compared with other similar compounds, such as:
Oxymetazoline: The parent compound, used as a nasal decongestant.
Xylometazoline: Another nasal decongestant with a similar structure and function.
Naphazoline: A compound with similar vasoconstrictive properties used in eye drops.
This compound is unique due to its specific structure and role as a metabolite of oxymetazoline, providing insights into the metabolism and action of this class of compounds .
Properties
IUPAC Name |
6-tert-butyl-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h6-8,19H,9H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWBYTYXTYYVEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NC=CN2)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227953-47-1 | |
Record name | 6-(1,1-Dimethylethyl)-3-(1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227953471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1,1-DIMETHYLETHYL)-3-(1H-IMIDAZOL-2-YLMETHYL)-2,4-DIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9DT0BT6DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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